molecular formula C19H29NO2 B12542155 1H-Indole-3-decanol, 4-methoxy- CAS No. 651331-27-0

1H-Indole-3-decanol, 4-methoxy-

Cat. No.: B12542155
CAS No.: 651331-27-0
M. Wt: 303.4 g/mol
InChI Key: DGNULYWDDHGEDQ-UHFFFAOYSA-N
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Description

1H-Indole-3-decanol, 4-methoxy- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further modified to introduce the decanol chain and methoxy group.

Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-3-decanol, 4-methoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1H-Indole-3-decanol, 4-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with protein kinases, which play a crucial role in cell signaling and regulation . The methoxy group and decanol chain may enhance the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

1H-Indole-3-decanol, 4-methoxy- can be compared with other indole derivatives to highlight its uniqueness:

The presence of the decanol chain and methoxy group in 1H-Indole-3-decanol, 4-methoxy- provides unique chemical and biological properties that differentiate it from other indole derivatives.

Properties

CAS No.

651331-27-0

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

10-(4-methoxy-1H-indol-3-yl)decan-1-ol

InChI

InChI=1S/C19H29NO2/c1-22-18-13-10-12-17-19(18)16(15-20-17)11-8-6-4-2-3-5-7-9-14-21/h10,12-13,15,20-21H,2-9,11,14H2,1H3

InChI Key

DGNULYWDDHGEDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CCCCCCCCCCO

Origin of Product

United States

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